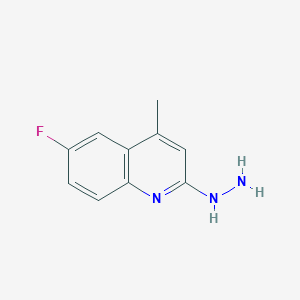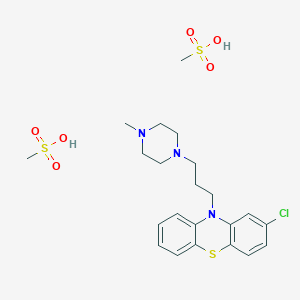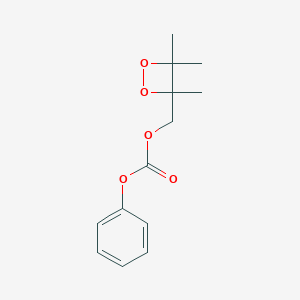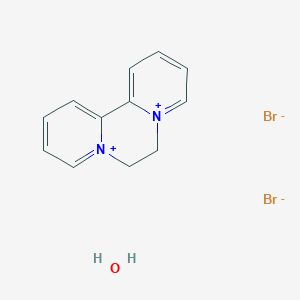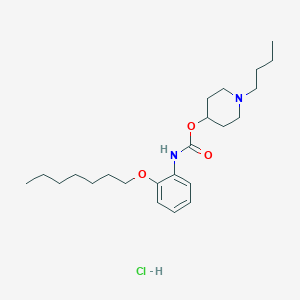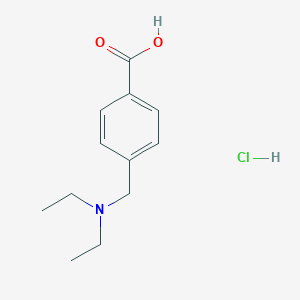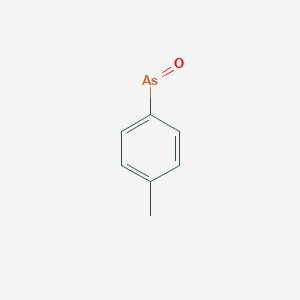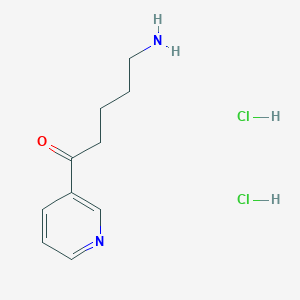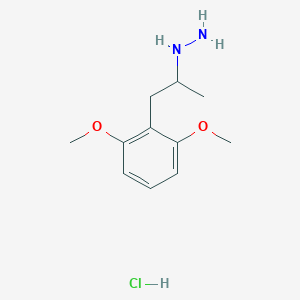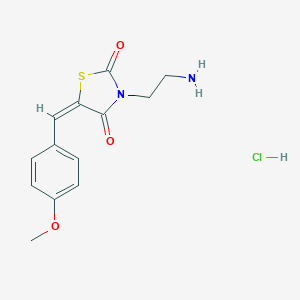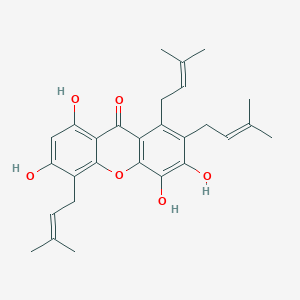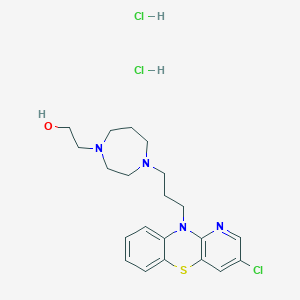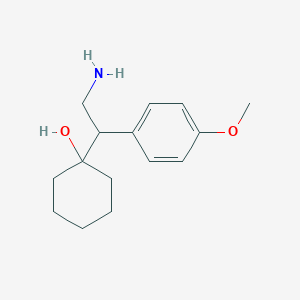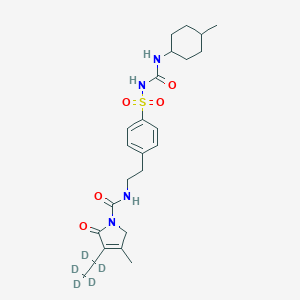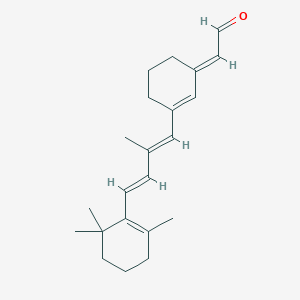
11,20-Ethanoretinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,20-Ethanoretinal is a retinal molecule that has been the subject of scientific research for its potential applications in various fields. This molecule has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
11,20-Ethanoretinal has been studied for its potential applications in various fields, including vision research, neuroscience, and nanotechnology. In vision research, 11,20-Ethanoretinal has been used as a model compound to study the mechanism of vision and the role of retinal molecules in the visual process. In neuroscience, 11,20-Ethanoretinal has been studied for its potential neuroprotective effects and its role in the regulation of neuronal activity. In nanotechnology, 11,20-Ethanoretinal has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and imaging.
Mechanism Of Action
11,20-Ethanoretinal acts as a chromophore in the visual process, absorbing light in the visible spectrum and triggering a cascade of biochemical reactions that lead to the perception of light. In addition, 11,20-Ethanoretinal has been shown to modulate the activity of ion channels and receptors in neurons, leading to changes in neuronal activity and function.
Biochemical And Physiological Effects
11,20-Ethanoretinal has been shown to have a range of biochemical and physiological effects. In vision research, 11,20-Ethanoretinal has been shown to be essential for the perception of light and the maintenance of visual function. In neuroscience, 11,20-Ethanoretinal has been shown to modulate neuronal activity and function, leading to changes in behavior and cognition. In addition, 11,20-Ethanoretinal has been shown to have neuroprotective effects and to be involved in the regulation of oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
The advantages of using 11,20-Ethanoretinal in lab experiments include its well-characterized structure and its ability to act as a model compound for retinal molecules. However, the limitations of using 11,20-Ethanoretinal in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For research on 11,20-Ethanoretinal include the development of new synthesis methods for this molecule, the investigation of its potential applications in drug delivery and imaging, and the exploration of its role in the regulation of neuronal activity and function. In addition, further studies are needed to elucidate the biochemical and physiological effects of 11,20-Ethanoretinal and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 11,20-Ethanoretinal can be achieved through different methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction between an aldehyde and a phosphonium ylide, while the Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde and a phosphonate ester. Both methods have been used to synthesize 11,20-Ethanoretinal with high yields.
properties
CAS RN |
102586-39-0 |
|---|---|
Product Name |
11,20-Ethanoretinal |
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2E)-2-[3-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+ |
InChI Key |
FOYUFPJPFUUNOX-ZRTTZBFNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C2=C/C(=C/C=O)/CCC2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
synonyms |
11,20-ethanoretinal BR6.11 retinal 6.11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



